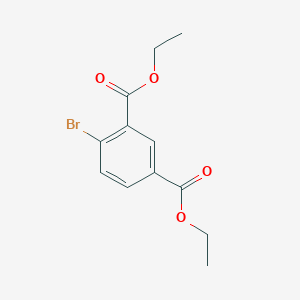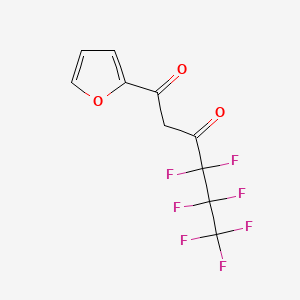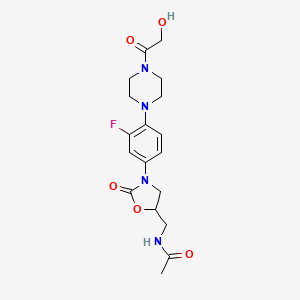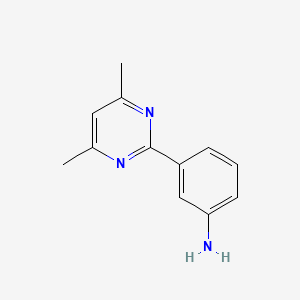
Phenylacetyl disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetyl disulphide is an organosulfur compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further bonded to a persulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylphenyl persulfide typically involves the reaction of acetylphenyl halides with sulfur-containing reagents. One common method is the reaction of acetylphenyl chloride with sodium persulfide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of acetylphenyl persulfide may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenylacetyl disulphide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenylacetyl disulphide has several applications in scientific research:
Biology: The compound is studied for its potential role in redox biology and as a modulator of protein function through persulfidation.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related diseases.
Industry: It is used in the synthesis of sulfur-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetylphenyl persulfide involves the formation of persulfide bonds with protein cysteine residues. This modification, known as persulfidation, can protect proteins from irreversible oxidative damage and regulate their function. The persulfide group is more nucleophilic than thiols, making it highly reactive towards electrophiles and oxidants. This reactivity is crucial for its role in redox signaling and protection against oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl persulfide: Lacks the acetyl group but has similar reactivity.
Acetylphenyl disulfide: Contains a disulfide bond instead of a persulfide bond.
Acetylphenyl thiol: Contains a thiol group instead of a persulfide group.
Uniqueness
Phenylacetyl disulphide is unique due to the presence of both the acetyl and persulfide groups, which confer distinct chemical properties and reactivity. The persulfide group enhances its nucleophilicity and ability to participate in redox reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8OS2 |
|---|---|
Peso molecular |
184.3 g/mol |
Nombre IUPAC |
S-phenylsulfanyl ethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-7(9)10-11-8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
XGTWOXXBRMVJEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















